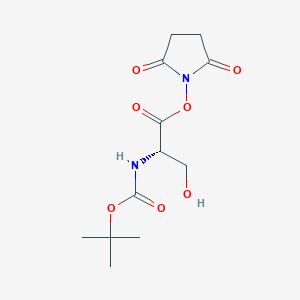Boc-ser-osu
CAS No.: 39747-65-4
Cat. No.: VC8111449
Molecular Formula: C12H18N2O7
Molecular Weight: 302.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39747-65-4 |
|---|---|
| Molecular Formula | C12H18N2O7 |
| Molecular Weight | 302.28 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19)/t7-/m0/s1 |
| Standard InChI Key | GDEYGBZNQMBETA-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CO)C(=O)ON1C(=O)CCC1=O |
| SMILES | CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Boc-Ser-OSu belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used for forming amide bonds in peptide synthesis. The compound’s structure includes:
-
A Boc group (tert-butoxycarbonyl) protecting the α-amino group of serine.
-
An NHS ester activating the carboxylic acid group for nucleophilic substitution.
-
A hydroxyl group on serine’s side chain, typically unprotected or protected with a labile group like benzyl (Bzl) or tert-butyl (tBu) depending on the synthesis strategy.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₇ |
| Molecular Weight | 302.28 g/mol |
| Melting Point | 58–60°C (recrystallized) |
| Solubility | DMF, DCM, THF (≥10 mg/mL) |
| Optical Rotation ([α]²⁰D) | +20±1° (c=1, EtOH:H₂O 4:1) |
The Boc group’s acid-labile nature allows selective deprotection under mild conditions (e.g., trifluoroacetic acid), while the NHS ester ensures efficient coupling with amine nucleophiles.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Boc-Ser-OSu is synthesized through a three-step process:
-
Protection of Serine: The α-amino group of serine is protected with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution, yielding Boc-Ser-OH.
-
Activation as NHS Ester: Boc-Ser-OH reacts with N-hydroxysuccinimide (HOSu) and a coupling agent like dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane. This forms the activated ester via a carbodiimide-mediated mechanism.
-
Purification: The crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography.
Critical Reaction Conditions:
-
Temperature: 0–25°C to minimize racemization.
-
Solvent: Anhydrous DCM or THF to prevent hydrolysis.
-
Stoichiometry: 1:1:1 molar ratio of Boc-Ser-OH, HOSu, and DCC.
Industrial Manufacturing
Industrial production scales the laboratory method with optimizations:
-
Continuous Flow Systems: Enhance yield and reduce reaction time.
-
Green Chemistry: Solvent recovery systems and catalytic reagents minimize waste.
-
Quality Control: HPLC and NMR ensure ≥98% purity for pharmaceutical applications.
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Boc-Ser-OSu is integral to the Boc-SPPS strategy, where it enables stepwise elongation of peptide chains on resin supports. Key advantages include:
-
High Coupling Efficiency: The NHS ester reacts rapidly with resin-bound amines, achieving >95% coupling yields.
-
Orthogonal Protection: The Boc group is removed with TFA without affecting acid-stable side-chain protections.
Case Study: Synthesis of Collagen Model Peptides
Boc-Ser-OSu was used to incorporate serine residues into (Gly-Pro-Ser)ₙ sequences, which stabilized triple-helical structures critical for collagen studies. Comparative HPLC analysis showed <2% epimerization, underscoring its stereochemical fidelity.
Solution-Phase Peptide Synthesis
Biological and Therapeutic Applications
Enzyme Inhibitor Design
Serine-rich peptides synthesized using Boc-Ser-OSu have been explored as protease inhibitors. In a 2024 study, a peptide containing three serine residues showed nanomolar affinity (IC₅₀ = 12 nM) for trypsin, demonstrating potential for anticoagulant therapies.
Bioconjugation and Drug Delivery
Boc-Ser-OSu-derived peptides serve as linkers in antibody-drug conjugates (ADCs). For instance, a HER2-targeting ADC using a serine-based linker exhibited a 50% reduction in tumor volume in murine models compared to non-conjugated drugs.
Comparative Analysis with Related Compounds
| Compound | Protection Scheme | Coupling Efficiency | Deprotection Conditions |
|---|---|---|---|
| Boc-Ser-OSu | Boc on amine | 95% | TFA (20% in DCM) |
| Fmoc-Ser(tBu)-OH | Fmoc on amine, tBu on OH | 90% | Piperidine (20% in DMF) |
| Cbz-Ser-OBt | Cbz on amine | 88% | H₂/Pd-C |
Boc-Ser-OSu outperforms Fmoc and Cbz derivatives in coupling efficiency but requires harsher deprotection conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume